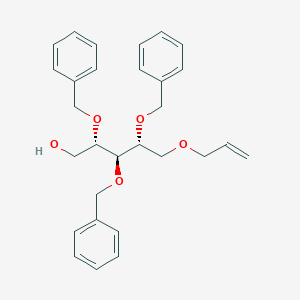

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

Description

Propriétés

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 | |

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111549-97-4 | |

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Protection of D-Ribitol Hydroxyl Groups

D-Ribitol is first subjected to selective benzylation. A common approach involves:

-

Tritylation : Protecting the primary hydroxyl group with a trityl group to direct benzylation to secondary positions.

-

Benzylation : Treating with benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH) in anhydrous THF or DMF.

-

Detritylation : Removing the trityl group under acidic conditions (e.g., HCl in methanol) to expose the primary hydroxyl for allylation.

This sequence yields 2,3,4-tri-O-benzyl-D-ribitol as an intermediate.

Allylation at the C5 Position

The exposed primary hydroxyl group is allylated using allyl bromide and a base (e.g., Cs₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or CH₃CN). For example:

-

Reagents : Allyl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv), CH₃CN, 50°C, 6–12 h.

This step introduces the allyloxy group without epimerization due to mild conditions.

Alternative Routes and Modifications

Mitsunobu Reaction for Stereochemical Control

Reaction Optimization and Challenges

Solvent and Base Selection

Temperature and Time

Purification

Flash chromatography with hexane/ethyl acetate (4:1 to 1:1) gradients resolves intermediates. Silica gel with 5% AgNO₃ improves separation of benzylated compounds.

Characterization and Analytical Data

Table 1: Key Spectroscopic Data for this compound

Applications and Further Transformations

The compound serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

Reduction: The allyloxy group can be reduced to an alkyl group using hydrogenation.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated alkyl chain.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

One of the primary applications of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is in the synthesis of complex organic molecules. The presence of allyloxy and benzyloxy groups allows for versatile modifications and functionalization. It serves as a building block in the synthesis of glycosides and other carbohydrate derivatives.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its derivatives have been explored for potential biological activities, including antiviral and anticancer properties. Research indicates that modifications to the benzyloxy groups can influence the pharmacological profile of the resulting compounds.

Biochemical Studies

In biochemical applications, this compound can be utilized as a substrate in enzyme-catalyzed reactions. Its structural similarity to natural sugars allows for studies on enzyme specificity and mechanism.

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides through glycosylation reactions. The compound was reacted with various alcohols under catalysis to yield glycosides with different functional groups. This approach highlights its utility in producing diverse glycosidic linkages essential for developing carbohydrate-based therapeutics.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This suggests that compounds derived from this structure may serve as promising candidates for further development in cancer therapy.

Mécanisme D'action

The mechanism of action of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol depends on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

tert-Butyl Allyl((2S,3S,4R)-2,3,4-tris(benzyloxy)hex-5-en-1-yl)carbamate (8b)

- Molecular Formula: C₃₄H₃₉NO₆ (557.6 g/mol).

- Key Differences :

- Backbone: Hex-5-en-1-yl vs. pentan-1-ol.

- Functional Groups: Includes a Boc-protected carbamate group absent in the target compound.

Benzoate Ester (C₂₀H₁₈O₇)

- Molecular Formula : C₂₀H₁₈O₇ (370.4 g/mol).

- Key Differences: Core Structure: Oxolan (tetrahydrofuran) ring vs. linear pentanol. Functional Groups: Two benzoate esters vs. benzyl ethers and allyloxy groups.

- Physical Properties : Lower molecular weight (370.4 vs. 462.6 g/mol) and higher oxygen content, suggesting greater polarity.

Indol-based Methoxy Derivatives

- Key Features : Indole core with methoxy and methoxymethyl substituents.

- Biological Activity: Demonstrated antiarrhythmic, hypotensive, and adrenoceptor-binding activities, highlighting the role of ether groups in pharmacological interactions.

Physical and Chemical Properties

The target’s benzyl ethers likely reduce water solubility compared to the benzoate ester’s polar esters. Its larger size vs. Compound 8b may hinder membrane permeability in biological systems.

Activité Biologique

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol is a complex organic compound notable for its unique stereochemistry and functional groups. With the molecular formula C29H34O5 and a molecular weight of 462.58 g/mol, this compound features multiple benzyloxy groups and an allyloxy substituent, indicating potential applications in organic synthesis and medicinal chemistry.

Structural Overview

The compound can be described as follows:

- IUPAC Name : (2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol

- Molecular Structure : The presence of allyloxy and benzyloxy groups contributes to its reactivity and potential biological activities.

Potential Biological Activities

While specific biological activities of this compound have not been extensively documented in the literature, compounds with similar structures often exhibit notable biological properties. These may include:

- Antioxidant Activity : Compounds with benzyloxy groups are often studied for their antioxidant properties. The presence of multiple hydroxyl groups can enhance radical scavenging activity.

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection against oxidative stress and inflammation, particularly in models of neurodegenerative diseases .

- Enzyme Inhibition : The structural features suggest possible interactions with various enzymes, including monoamine oxidases (MAOs), which are relevant in treating conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique potential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-O-Allyl-D-ribitol | Contains an allyl group and ribitol backbone | Focused on ribose derivatives |

| (2S,3R)-5-(Benzyloxy)-2-hydroxy-3-methylpentan-1-ol | Similar alcohol functionality | Different stereochemistry and methyl group |

| 2-(Benzyloxy)ethyl 1-thio-D-glucopyranoside | Features a glucopyranoside structure | Sulfur-containing compound |

These compounds exhibit varying degrees of biological activity and synthetic utility but differ in their specific functional groups and stereochemistry.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The functional groups may facilitate binding to targets involved in oxidative stress pathways or neuroinflammatory responses. Further studies would be necessary to elucidate these mechanisms in detail.

Q & A

Q. What are the key considerations for designing a synthetic route for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol?

- Methodological Answer : The synthesis should prioritize orthogonal protecting group strategies to preserve stereochemistry. Benzyl (Bn) groups are commonly used for hydroxyl protection due to their stability under acidic/basic conditions, while allyloxy groups can serve as temporary protectants or functional handles for further modifications. A stepwise approach is recommended:

Core scaffold construction : Use carbohydrate-derived precursors (e.g., pentose derivatives) to establish the (2S,3S,4R) configuration.

Protection : Sequential benzylation of hydroxyls, followed by allylation at the 5-position.

Deprotection : Selective removal of allyl groups via Pd-catalyzed conditions (e.g., Pd(PPh₃)₄ with morpholine) to avoid Bn cleavage .

Characterization at each step via NMR and mass spectrometry is critical to confirm regiochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Stereochemical validation requires a combination of:

- X-ray crystallography : Definitive assignment of absolute configuration, as demonstrated in structurally similar compounds (e.g., benzopyran derivatives) .

- NMR analysis : Coupling constants (-values) for vicinal protons (e.g., , ) to infer dihedral angles and axial/equatorial preferences.

- Comparative optical rotation : Match experimental values with literature data for analogous stereoisomers .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in NMR data during structural elucidation?

- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., rotameric equilibria) or impurities. To address this:

- Variable-temperature NMR : Identify broadening or splitting of peaks due to conformational exchange (e.g., allyl group rotation).

- HPLC purity analysis : Use reversed-phase chromatography (C18 column, acetonitrile/water gradient) to detect trace impurities interfering with spectral clarity .

- Computational modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to validate assignments .

Q. How can the allyloxy group in this compound be selectively modified without affecting benzyl ethers?

- Methodological Answer : The allyloxy group can undergo regioselective transformations:

- Oxidative cleavage : Use OsO₄/NaIO₄ to generate a carbonyl group, or ozonolysis for terminal aldehyde formation.

- Cross-metathesis : Employ Grubbs catalyst (e.g., RuCl₂(=CHPh)(PCy₃)₂) to introduce functionalized alkenes .

- Radical thiol-ene reactions : Modify the allyl group with thiol-containing probes (e.g., biotin derivatives) under UV initiation.

Benzyl ethers remain intact under these conditions due to their inertness toward transition-metal catalysts and radicals .

Q. What advanced analytical techniques are suitable for assessing the compound’s stability under physiological conditions?

- Methodological Answer : For preclinical evaluation (e.g., drug delivery applications):

- LC-MS stability assays : Incubate the compound in simulated biological fluids (pH 7.4 buffer, human serum) and monitor degradation products over 24–72 hours.

- Circular dichroism (CD) : Track conformational changes in aqueous environments.

- Mass spectrometry imaging (MSI) : Map spatial distribution and stability in tissue models .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed reaction yields in multi-step syntheses?

- Methodological Answer : Yield inconsistencies often stem from:

- Intermediate instability : Use low-temperature (-78°C) or anhydrous conditions for moisture-sensitive steps (e.g., benzylation).

- Side reactions : Monitor for over-alkylation or epimerization via TLC/HPLC. Optimize stoichiometry (e.g., limit excess benzyl bromide to 1.2 equiv).

- Purification losses : Replace column chromatography with crystallization for polar intermediates (e.g., using ethyl acetate/hexane gradients) .

Tables for Key Data

Table 1 : Common Protecting Groups and Deprotection Conditions

| Protecting Group | Stability | Deprotection Method | Compatibility with Bn Groups |

|---|---|---|---|

| Allyloxy | Acid/base labile | Pd(PPh₃)₄, morpholine | Stable |

| Benzyl (Bn) | Acid-sensitive | H₂/Pd-C, BCl₃ | N/A |

Table 2 : NMR Diagnostic Peaks for Stereochemical Assignment

| Proton Pair | Expected -value (Hz) | Configuration Inference |

|---|---|---|

| H2-H3 | 3.5–4.5 | syn-periplanar |

| H3-H4 | 8.0–9.5 | anti-periplanar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.